Methanone, (1-hydroxycyclopentyl)phenyl-

Description

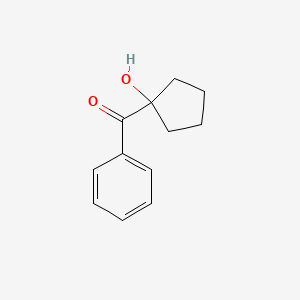

Methanone, (1-hydroxycyclopentyl)phenyl- is a ketone derivative featuring a cyclopentane ring substituted with a hydroxyl group at the 1-position and a phenyl group attached via a carbonyl group. This compound is hypothesized to exhibit properties influenced by its hydroxyl group (e.g., hydrogen bonding) and cyclopentane ring strain, distinguishing it from similar ketones .

Properties

IUPAC Name |

(1-hydroxycyclopentyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11(10-6-2-1-3-7-10)12(14)8-4-5-9-12/h1-3,6-7,14H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRCVDRYTAYYPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480983 | |

| Record name | Methanone, (1-hydroxycyclopentyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19300-92-6 | |

| Record name | Methanone, (1-hydroxycyclopentyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-hydroxycyclopentyl)phenyl- typically involves the following steps:

Acylation: Cyclopentylcarboxylic acid is reacted with thionyl chloride to form cyclopentylcarbonyl chloride.

Friedel-Crafts Acylation: The cyclopentylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride as a catalyst to form (1-hydroxycyclopentyl)phenylmethanone.

Hydrolysis: The product is hydrolyzed to yield Methanone, (1-hydroxycyclopentyl)phenyl-.

Industrial Production Methods

Industrial production of Methanone, (1-hydroxycyclopentyl)phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-hydroxycyclopentyl)phenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The methanone group can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Formation of (1-oxocyclopentyl)phenylmethanone.

Reduction: Formation of (1-hydroxycyclopentyl)phenylmethanol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methanone, (1-hydroxycyclopentyl)phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of Methanone, (1-hydroxycyclopentyl)phenyl- involves its ability to absorb UV light and generate free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The compound’s molecular targets include unsaturated monomers and oligomers, which undergo polymerization upon exposure to UV light.

Comparison with Similar Compounds

Structural Analogues: Cycloalkyl Phenyl Ketones

Table 1: Key Structural and Physical Properties

*Estimated based on structural analogs.

Key Differences :

- Hydroxyl Group: The absence of a hydroxyl group in cyclopentyl(phenyl)methanone reduces hydrogen-bonding capacity, leading to lower boiling points and solubility in polar solvents compared to the target compound.

- Unsaturation : The cyclopentenyl analog contains a double bond, increasing reactivity in electrophilic addition reactions and possibly enhancing UV absorption for analytical detection.

Functional Group Variations: Benzoyl and Ether Derivatives

Table 2: Functional Group Impact on Properties

Key Findings :

Table 3: Hazard Comparisons

Insights :

- The hydroxyl group in the target compound may exacerbate skin/eye irritation risks (similar to ), while the smaller cyclopentane ring could increase volatility, affecting inhalation hazards.

- Environmental persistence is likely influenced by ring stability; cyclopentane derivatives may degrade faster than cyclohexane analogs due to higher ring strain.

Biological Activity

Methanone, (1-hydroxycyclopentyl)phenyl- (also known as 1-Hydroxycyclohexyl phenyl ketone or Irgacure 184), is an organic compound with significant biological activity and applications in various fields, particularly in photoinitiation and polymer chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₆O₂

- Molecular Weight : 204.2649 g/mol

- Structural Features : The compound features a cyclopentyl ring attached to a phenyl group and a hydroxyl functional group, which enhances its reactivity.

The biological activity of Methanone, (1-hydroxycyclopentyl)phenyl- is primarily attributed to its role as a photoinitiator . Upon exposure to UV light, it generates free radicals that initiate polymerization reactions. This mechanism involves:

- Absorption of UV Light : The compound efficiently absorbs UV light, leading to the generation of reactive species.

- Free Radical Generation : These free radicals interact with unsaturated monomers and oligomers, facilitating their polymerization into cross-linked networks.

This property makes it valuable in the production of coatings, adhesives, and other polymer-based materials.

Biological Activity

Research indicates that Methanone, (1-hydroxycyclopentyl)phenyl- exhibits various biological activities:

- Photoinitiator Properties : It is widely used in photopolymerization processes due to its ability to initiate polymerization upon UV exposure.

- Potential Therapeutic Applications : There is ongoing research into its interactions with biomolecules that may lead to therapeutic uses.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of Methanone, (1-hydroxycyclopentyl)phenyl-. Below are key findings:

| Study Reference | Key Findings |

|---|---|

| Investigated the compound's potential as a drug candidate and its interactions with biomolecules. | |

| Detailed its mechanism of action involving UV light absorption and free radical generation. | |

| Highlighted its effectiveness as a photoinitiator in polymer chemistry. |

Example Research

One notable study focused on the compound's efficiency as a photoinitiator. It was found that the initiation rate of polymerization reactions could be significantly influenced by factors such as light intensity and wavelength. This research underscores the importance of optimizing conditions for maximum efficacy in practical applications.

Q & A

Q. What are the key synthetic methodologies for Methanone, (1-hydroxycyclopentyl)phenyl-?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Grignard reactions . For example:

- Friedel-Crafts acylation : Reacting cyclopentanol derivatives with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the phenyl group .

- Grignard reagent approach : Using organomagnesium compounds to functionalize the cyclopentyl moiety, followed by oxidation to form the ketone .

Critical parameters include reaction temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst stoichiometry. Impurities from incomplete acylation or over-oxidation require purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:

- Spectroscopic analysis : Use ¹H/¹³C NMR to monitor shifts in hydroxyl (-OH) and carbonyl (C=O) peaks across pH ranges (1–14). For example, the carbonyl signal at ~200 ppm (¹³C) may split under acidic conditions due to protonation .

- UV-Vis spectroscopy : Track absorbance changes at λ_max ≈ 270 nm (attributed to π→π* transitions in the phenyl group) to assess electronic stability .

- HPLC-MS : Quantify degradation products (e.g., cyclopentanol derivatives) under accelerated aging tests (40°C, 75% RH) .

Q. What are the recommended protocols for assessing its thermal stability in material science applications?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting points (Tm) and decomposition temperatures (Td). For instance, Tm ≈ 59–60°C and Td > 200°C observed in analogous methanone derivatives .

- Thermogravimetric Analysis (TGA) : Monitor mass loss under nitrogen atmosphere (10°C/min ramp). Data from similar compounds show <5% mass loss below 150°C, indicating suitability for high-temperature polymer matrices .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved for this compound?

Methodological Answer: Contradictions often arise from solvent effects or polymorphism . For example:

- IR carbonyl stretches : A C=O peak at 1680 cm⁻¹ in solid-state FTIR may shift to 1705 cm⁻¹ in solution (CCl₄) due to hydrogen bonding .

- NMR coupling constants : Vicinal coupling (J = 8–10 Hz) in CDCl₃ may differ in DMSO-d₆ due to solvent polarity. Use DFT calculations (B3LYP/6-31G*) to model solvent interactions and validate experimental data .

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The electron-withdrawing phenyl group activates the carbonyl toward nucleophiles (e.g., amines, hydrazines). Key steps:

Tetrahedral intermediate formation : Attack by nucleophiles at the electrophilic carbonyl carbon, stabilized by resonance with the aryl ring .

Leaving group expulsion : Rate-determining step influenced by steric hindrance from the cyclopentyl group (e.g., k ≈ 0.05 s⁻¹ for bulky substituents) .

Kinetic studies (stopped-flow UV-Vis) and isotopic labeling (¹⁸O in carbonyl) can validate the mechanism .

Q. How do computational models predict its bioavailability and pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.8), indicating moderate lipophilicity.

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways. For analogs, hydroxylation at the cyclopentyl group dominates .

- MD simulations : Analyze solvation free energy (ΔG_solv ≈ -15 kcal/mol) to assess membrane permeability .

Q. What experimental strategies address discrepancies in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-response profiling : Test across concentrations (1 nM–100 µM) in cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest cytotoxicity, while MIC >50 µM indicates weak antimicrobial action .

- ROS assays : Link conflicting bioactivity to reactive oxygen species (ROS) generation. For example, fluorescence probes (DCFH-DA) can quantify ROS levels correlating with apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.